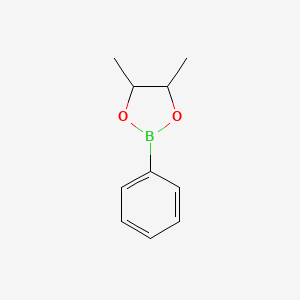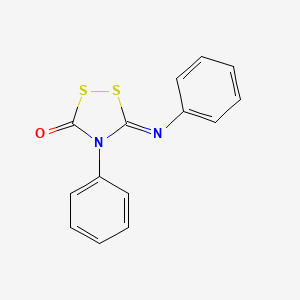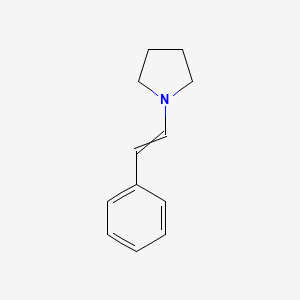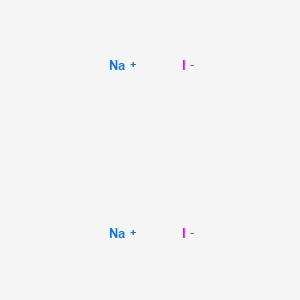
Disodium diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium diiodide is an inorganic compound with the chemical formula I₂Na₂. It consists of two sodium ions and two iodide ions, forming a crystalline structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium diiodide can be synthesized through the direct reaction of sodium metal with iodine. The reaction is typically carried out in an inert atmosphere to prevent oxidation. The equation for the reaction is as follows:
2Na+I2→2NaI
Industrial Production Methods
In industrial settings, this compound is produced by reacting sodium hydroxide with hydroiodic acid. The reaction conditions are carefully controlled to ensure the complete conversion of reactants to the desired product. The equation for this reaction is:
2NaOH+2HI→2NaI+2H2O
Chemical Reactions Analysis
Types of Reactions
Disodium diiodide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iodine and sodium hydroxide.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: this compound can participate in substitution reactions with other halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chlorine and bromine.
Reduction: Reducing agents such as hydrogen gas can be used.
Substitution: Reactions with other halides like potassium chloride or sodium bromide are common.
Major Products Formed
Oxidation: Iodine and sodium hydroxide.
Reduction: Sodium metal and hydrogen iodide.
Substitution: Formation of other sodium halides.
Scientific Research Applications
Disodium diiodide has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving iodine metabolism and thyroid function.
Medicine: Investigated for its potential use in radiopharmaceuticals and diagnostic imaging.
Industry: Utilized in the production of iodized salts and other iodine-containing compounds
Mechanism of Action
The mechanism of action of disodium diiodide involves its ability to release iodide ions, which can participate in various biochemical and chemical processes. In biological systems, iodide ions are taken up by the thyroid gland and incorporated into thyroid hormones. The molecular targets include thyroid peroxidase and other enzymes involved in hormone synthesis .
Comparison with Similar Compounds
Similar Compounds
Sodium iodide (NaI): Similar in composition but differs in its physical and chemical properties.
Potassium iodide (KI): Another iodide salt with similar applications but different solubility and reactivity.
Lithium iodide (LiI): Used in batteries and has distinct electrochemical properties.
Uniqueness
Disodium diiodide is unique due to its specific crystalline structure and reactivity. Its ability to participate in a wide range of chemical reactions makes it valuable in both research and industrial applications .
Properties
CAS No. |
12401-65-9 |
|---|---|
Molecular Formula |
I2Na2 |
Molecular Weight |
299.7885 g/mol |
IUPAC Name |
disodium;diiodide |
InChI |
InChI=1S/2HI.2Na/h2*1H;;/q;;2*+1/p-2 |
InChI Key |
LVQSCKUKDKAQGO-UHFFFAOYSA-L |
Canonical SMILES |
[Na+].[Na+].[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzenesulfonic acid, 4-[[(4-aminophenyl)sulfonyl]amino]-, sodium salt](/img/structure/B14725776.png)
![2-Oxabicyclo[3.2.0]hepta-3,6-diene](/img/structure/B14725790.png)
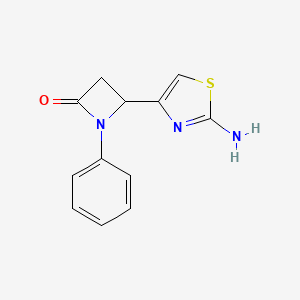
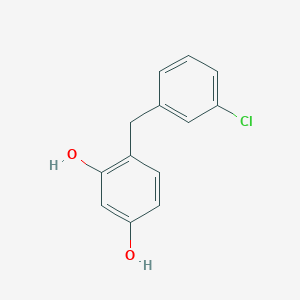

![2-[(2,4-Dichlorobenzyl)sulfanyl]-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid](/img/structure/B14725817.png)
